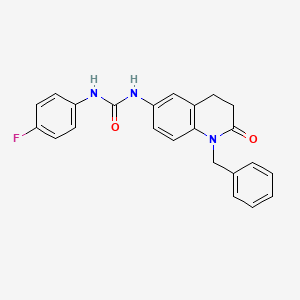

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2/c24-18-7-9-19(10-8-18)25-23(29)26-20-11-12-21-17(14-20)6-13-22(28)27(21)15-16-4-2-1-3-5-16/h1-5,7-12,14H,6,13,15H2,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJRPDXEDBTJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the Urea Linkage: The final step involves the reaction of the quinoline derivative with 4-fluorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline core or the urea linkage.

Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinolin Core

The tetrahydroquinolin nitrogen’s substitution significantly impacts molecular properties. Key analogs include:

Key Observations :

- Benzyl vs. Alkyl Substitution : The benzyl group in the target compound and CAS 1171872-97-1 may enhance planarity and aromatic interactions compared to the flexible 3-methylbutyl chain in CAS 1171390-18-3.

- Molecular Weight : Bulkier substituents (e.g., dimethoxyphenyl in CAS 1171872-97-1) increase molecular weight, which could affect solubility and pharmacokinetics.

Urea Aryl Group Modifications

The 4-fluorophenyl urea group in the target compound contrasts with other aryl substituents in analogs:

Key Observations :

- Fluorophenyl Urea : The electron-withdrawing fluorine atom in the target compound and thiadiazole derivatives () may enhance hydrogen-bonding capacity and metabolic stability.

Biological Activity

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a tetrahydroquinoline moiety and a urea functional group. Its molecular formula is with a molecular weight of 416.5 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C25H24N2O |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 941991-16-8 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of tetrahydroquinoline can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

A study evaluated the antitumor activity of several tetrahydroquinoline derivatives against human cancer cell lines including Mia PaCa-2 and PANC-1. The results demonstrated that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

The proposed mechanism of action for the anticancer effects involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, compounds targeting thioredoxin reductase (TrxR) have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(1-Benzyl-2-oxo...) | Mia PaCa-2 | 5.0 |

| 1-(1-Benzyl-2-oxo...) | PANC-1 | 7.5 |

| Tetrahydroquinoline derivative A | RKO | 6.0 |

| Tetrahydroquinoline derivative B | LoVo | 8.0 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have shown that certain derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A systematic evaluation was conducted on various derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The findings revealed that some derivatives exhibited zones of inhibition comparable to standard antibiotics.

Table 3: Antimicrobial Activity Results

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| 1-(1-Benzyl-2-oxo...) | Staphylococcus aureus | 15 |

| 1-(1-Benzyl-2-oxo...) | Escherichia coli | 12 |

| Tetrahydroquinoline derivative A | Candida albicans | 14 |

Q & A

Q. Why do some studies report antitumor activity while others show limited efficacy?

- Resolution Strategies :

- Patient-derived xenografts (PDX) : Test in RET-fusion-positive vs. wild-type models .

- Biomarker analysis : Monitor p-ERK/p-AKT downstream signaling to confirm target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.